

1-butyl-3-methylimidazolium methyl sulfate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butyl-3-methylimidazolium methyl sulfate**

Cat. No.: **B1251867**

[Get Quote](#)

In-Depth Technical Guide: 1-Butyl-3-methylimidazolium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) is a versatile ionic liquid that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility, make it a compelling alternative to traditional organic solvents. This technical guide provides a comprehensive overview of [BMIM][MeSO₄], focusing on its fundamental chemical properties, detailed experimental protocols for its synthesis and application in biomass pretreatment, and a summary of its toxicological profile. This document is intended to serve as a valuable resource for researchers and professionals exploring the utility of this ionic liquid in their respective fields.

Core Chemical and Physical Properties

1-Butyl-3-methylimidazolium methyl sulfate is a salt that is liquid at or near room temperature. Its properties are defined by the structure of its constituent ions: the 1-butyl-3-methylimidazolium cation and the methyl sulfate anion.

Chemical Identifiers

Identifier	Value
CAS Number	401788-98-5
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄ S
Molecular Weight	250.32 g/mol [1]
IUPAC Name	1-butyl-3-methylimidazol-3-ium;methyl sulfate [1]

Physicochemical Data

The following table summarizes key physicochemical properties of **1-butyl-3-methylimidazolium methyl sulfate**, compiled from various sources. These properties can vary slightly depending on the purity of the sample and the measurement conditions.

Property	Value	Temperature (K)
Density	1.20959 g/cm ³	298 [2]
1.17 g/cm ³	353 [2]	
Refractive Index (n _D)	1.5628	298 [2]
Melting Point	253 K (-20 °C)	N/A [2]
Dynamic Viscosity	See original research for temperature-dependent values	293.15 - 343.15 [3][4]
Surface Tension	See original research for temperature-dependent values	288.15 - 313.15 [3][4]
Speed of Sound	See original research for temperature-dependent values	278.15 - 343.15 [3][4]

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium Methyl Sulfate

This protocol describes a common method for the synthesis of **1-butyl-3-methylimidazolium methyl sulfate**.

Materials:

- 1-methylimidazole
- Dimethyl sulfate
- Ethyl acetate
- Anhydrous magnesium sulfate
- Nitrogen gas supply
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole. The flask should be under a nitrogen atmosphere to prevent moisture contamination.
- Addition of Reagent: Slowly add dimethyl sulfate dropwise to the stirring 1-methylimidazole at room temperature. An exothermic reaction will occur. Maintain the temperature below 40°C using a water bath if necessary.
- Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 12-24 hours. The reaction progress can be monitored by NMR spectroscopy.
- Purification:
 - Cool the reaction mixture to room temperature.

- Wash the resulting viscous liquid with ethyl acetate multiple times to remove any unreacted starting materials.
- Dry the product over anhydrous magnesium sulfate.
- Remove any residual solvent under reduced pressure using a rotary evaporator.
- Characterization: The final product, a colorless to pale yellow viscous liquid, should be characterized by ^1H NMR and ^{13}C NMR spectroscopy to confirm its structure and purity.

Safety Precautions: Dimethyl sulfate is highly toxic and carcinogenic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Pretreatment of Lignocellulosic Biomass

This protocol outlines a general procedure for the pretreatment of lignocellulosic biomass using **1-butyl-3-methylimidazolium methyl sulfate** to enhance the efficiency of subsequent enzymatic hydrolysis.

Materials:

- Lignocellulosic biomass (e.g., wood chips, straw), dried and milled
- **1-Butyl-3-methylimidazolium methyl sulfate**
- Deionized water
- Temperature-controlled heating block or oil bath
- Stirring apparatus
- Centrifuge

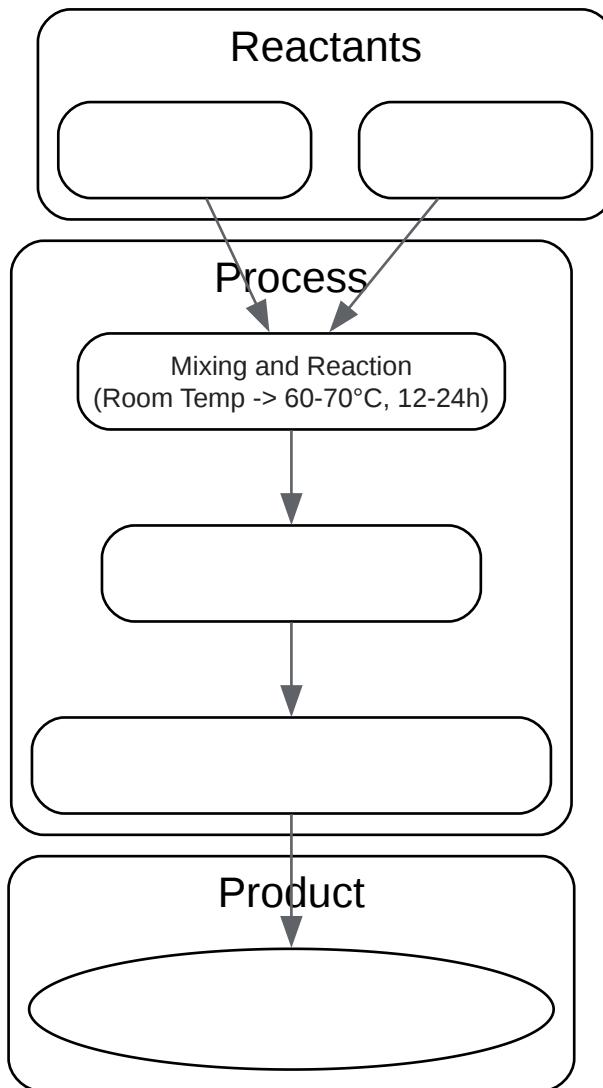
Procedure:

- Mixing: In a glass test tube or reaction vessel, add a known amount of dried, milled lignocellulosic biomass to **1-butyl-3-methylimidazolium methyl sulfate**. A typical solid

loading is 5-10% (w/w).

- Heating and Stirring: Heat the mixture to 100-150°C with constant stirring for 2-6 hours. The optimal time and temperature will depend on the specific type of biomass.[5]
- Regeneration of Cellulose: After the pretreatment, cool the mixture to room temperature. Add deionized water to precipitate the dissolved cellulose.
- Separation: Separate the regenerated cellulose from the ionic liquid-water mixture by centrifugation.
- Washing: Wash the solid cellulose pellet with deionized water several times to remove any residual ionic liquid.
- Drying: Dry the regenerated cellulose in an oven at 60°C until a constant weight is achieved.
- Analysis: The pretreated biomass can then be analyzed for its composition (e.g., cellulose, hemicellulose, lignin content) and subjected to enzymatic hydrolysis to determine the yield of fermentable sugars.

Signaling Pathways and Biological Interactions


A thorough review of the scientific literature did not yield any specific information regarding the direct involvement of **1-butyl-3-methylimidazolium methyl sulfate** in biological signaling pathways. The primary applications and research focus of this ionic liquid are in the fields of "green" chemistry, materials science, and biocatalysis, where it functions as a solvent or catalyst.[6]

The toxicological studies conducted on imidazolium-based ionic liquids are generally focused on assessing their potential environmental impact and cytotoxic effects.[7][8][9][10][11] These studies investigate the mechanisms of toxicity, which often involve membrane disruption and oxidative stress, rather than specific interactions with signaling cascades. Therefore, the creation of a signaling pathway diagram as requested is not feasible based on the current body of scientific knowledge.

Mandatory Visualizations

Synthesis Workflow

Synthesis of 1-Butyl-3-methylimidazolium Methyl Sulfate



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **1-butyl-3-methylimidazolium methyl sulfate**.

Biomass Pretreatment Workflow

Lignocellulosic Biomass Pretreatment Workflow

[Click to download full resolution via product page](#)

Caption: A workflow diagram outlining the process of pretreating lignocellulosic biomass using **1-butyl-3-methylimidazolium methyl sulfate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Butyl-3-methylimidazolium methylsulfate | C9H18N2O4S | CID 12095228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Developmental toxicity assessment of the ionic liquid 1-butyl-3-methylimidazolium chloride in CD-1 mice - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-butyl-3-methylimidazolium methyl sulfate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251867#1-butyl-3-methylimidazolium-methyl-sulfate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com